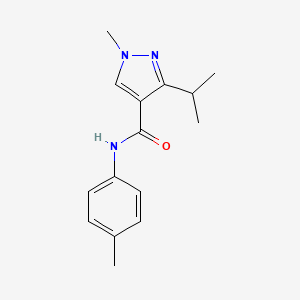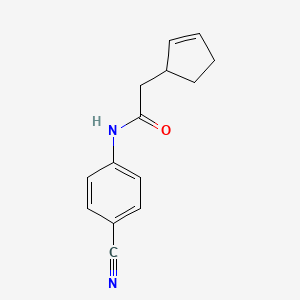
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide is not well understood, but it is believed to act on a variety of cellular pathways and processes. It has been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. These effects make it a promising tool for researchers in a variety of fields.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize with high yields and purity, making it a reliable source for researchers. It also has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide. One promising area of research is its potential as a therapeutic agent for the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which could make it a promising tool for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a research tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide and its potential applications in scientific research.
Synthesemethoden
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with an appropriate amine, followed by cyclization with hydrazine. This method has been used to produce 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide with high yields and purity, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. Some of the most promising applications of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide include its potential as a therapeutic agent for the treatment of various diseases and conditions, as well as its use as a research tool for studying various biological processes.
Eigenschaften
IUPAC Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)14-13(9-18(4)17-14)15(19)16-12-7-5-11(3)6-8-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEUKXRQQMAWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)





